molecular formula C16H14Cl2O3 B2997283 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 331464-01-8

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B2997283
CAS No.: 331464-01-8
M. Wt: 325.19
InChI Key: ZEJCRVCORCQXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2,4-dichlorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(17)8-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJCRVCORCQXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₆H₁₃Cl₂O₃ (calculated based on structural analogs) .
  • Molecular Weight : ~295.0 g/mol (derived from ESI-MS data of closely related compounds) .
  • Synthetic Route: Likely synthesized via nucleophilic substitution, as seen in analogs such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, where Cs₂CO₃ in dimethylformamide (DMF) facilitates alkylation of phenolic precursors .

The 2,4-dichlorobenzyl substituent enhances lipophilicity and steric bulk, which may influence biological activity and solubility. The ethoxy group contributes to electronic effects on the aromatic ring, modulating reactivity in subsequent transformations .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde with key analogs, focusing on substituents, molecular properties, and synthetic yields:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Features
This compound 2,4-dichlorobenzyl, ethoxy 295.0 50.4* High lipophilicity, dual chloro substitution
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) 4-chlorobenzyl, hydroxy 260.9 49.1 Hydroxy group enhances hydrogen bonding
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid 4-chlorobenzyl, ethoxy, COOH 306.74 N/A Carboxylic acid improves water solubility
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 4-chlorobenzyl, allyl, ethoxy ~328.8† N/A Allyl group enables click chemistry
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) 2,4-dichlorobenzyl, hydroxy 295.0 50.4 Similar to target but lacks ethoxy

*Yield inferred from structurally similar compound 13b .
†Calculated based on molecular formula from .

Substituent Effects :

  • Chlorine Atoms: The 2,4-dichloro substitution (vs.
  • Ethoxy vs. Hydroxy : Replacing the hydroxy group (13a) with ethoxy (target compound) reduces hydrogen-bonding capacity but improves stability under acidic conditions .
  • Functional Groups : The aldehyde moiety in the target compound contrasts with the carboxylic acid in 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, altering reactivity (e.g., susceptibility to nucleophilic attack vs. acid-base reactions) .

Physicochemical Properties

  • Boiling Point : The target compound’s boiling point is expected to exceed 450°C (analogous to 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, which boils at 453°C) due to increased molecular weight and halogen content .
  • Lipophilicity: LogP values are likely higher than non-chlorinated analogs (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde), favoring membrane permeability but reducing aqueous solubility .

Biological Activity

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including the presence of a dichlorobenzyl ether moiety and an ethoxy-substituted benzaldehyde, suggest a range of possible interactions with biological targets.

  • Chemical Formula : C16H15Cl2O3
  • Molecular Weight : 325.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects such as:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition can result in reduced growth of rapidly dividing cells, such as cancer cells.
  • Potential Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens .

Antimicrobial Activity

Recent studies indicate that compounds structurally related to this compound show promising antimicrobial effects. For instance, compounds with similar dichlorobenzyl groups have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
2-Chloro-4-(2-chlorobenzyl)oxy-5-ethoxybenzaldehyde15.6S. pyogenes
3-Chloro-4-(2-chlorobenzyl)oxy-5-ethoxybenzaldehyde7.8S. mitis

Note: Values are indicative and require further validation through experimental studies.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for cell survival. The presence of the dichlorobenzyl group enhances its binding affinity to targets involved in cell proliferation .
  • Molecular Docking Studies : Computational analyses suggest that this compound interacts favorably with several protein targets, indicating potential for development as a lead compound in drug design. These studies assess binding energies and interaction patterns with proteins involved in cancer and infectious diseases.

Q & A

Basic Research Questions

Synthesis and Purification Q: What is a reliable method for synthesizing 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde with high purity? A: The compound can be synthesized via nucleophilic substitution between 4-hydroxy-3-ethoxybenzaldehyde and 2,4-dichlorobenzyl chloride in dry acetonitrile under ambient conditions for 24 hours. Reaction progress is monitored by TLC (PE/EtOAc 80:20). Post-reaction, the crude product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol to achieve >95% purity .

Structural Confirmation Q: What analytical techniques are essential for confirming the molecular structure of this compound? A:

  • Single-crystal X-ray diffraction provides definitive structural data, including bond angles (e.g., C4–O2–C8 = 117.4°) and crystallographic packing .
  • FT-IR spectroscopy identifies key functional groups, such as the aldehyde C=O stretch (~1689 cm⁻¹) and ether C–O stretches (~1255 cm⁻¹) .
  • NMR (¹H/¹³C) resolves proton environments (e.g., ethoxy CH₃ at δ ~1.35 ppm) and aromatic substituent patterns .

Purity Assessment Q: How can researchers ensure the compound’s purity for pharmacological studies? A: Use reverse-phase HPLC with a C18 column (mobile phase: methanol/water 70:30) and UV detection at 254 nm. Purity >98% is achievable with recrystallization or column chromatography .

Advanced Research Questions

Synthetic Optimization Q: How can reaction yields be improved while minimizing byproducts like 4-[(3-chlorobenzyl)oxy] isomers? A: Optimize stoichiometry (1.5 eq. of 2,4-dichlorobenzyl chloride) and solvent choice (acetonitrile vs. DMF). Add a catalytic base (e.g., K₂CO₃) to enhance nucleophilicity of the phenolic oxygen. Monitor regioselectivity via LC-MS to suppress isomer formation .

Mechanistic Studies Q: What computational methods support understanding the electronic effects of substituents on reactivity? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of chlorine atoms on the benzyl group, which stabilize the transition state during nucleophilic substitution. HOMO-LUMO gap analysis predicts reactivity trends .

Pharmacological Profiling Q: How can researchers evaluate the antifungal activity of this compound against resistant strains? A: Use a microdilution assay (CLSI M27-A3 guidelines) with Candida albicans strains. Prepare serial dilutions (0.5–64 µg/mL) in RPMI-1640 medium and measure minimum inhibitory concentrations (MICs) after 48 hours. Compare with fluconazole controls .

Data Contradiction Analysis Q: How to resolve discrepancies in bioactivity data between studies? A: Cross-validate experimental conditions (e.g., solvent purity, incubation time). For example, if antifungal activity varies, check for differences in substituent positions (e.g., 2,4-dichloro vs. 3-chloro benzyl groups) or assay protocols (broth microdilution vs. disk diffusion) .

Methodological Resources

Crystallography Data Interpretation Q: What software tools are recommended for analyzing X-ray crystallography data? A: Use SHELXTL or OLEX2 for structure refinement. Validate hydrogen bonding (e.g., C–H···O interactions) and π-π stacking distances (3.5–4.0 Å) to confirm stability .

Spectroscopic Troubleshooting Q: How to address overlapping signals in NMR spectra? A: Apply 2D NMR techniques (COSY, HSQC) to resolve aromatic proton coupling. For example, HSQC correlates δ 7.2–7.5 ppm protons with carbons at ~125–130 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.